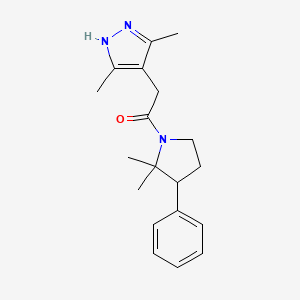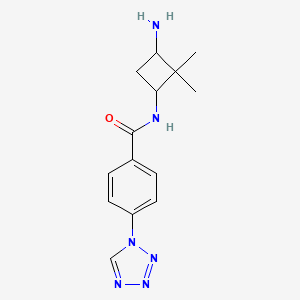
1-(2,2-dimethyl-3-phenylpyrrolidin-1-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-dimethyl-3-phenylpyrrolidin-1-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a complex organic compound featuring a pyrrolidine ring and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolidine ring followed by the introduction of the phenyl group and subsequent modifications to the pyrazole ring. Key reaction conditions include the use of strong bases or acids, and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: Its biological activity has been explored for potential therapeutic uses.
Medicine: Research is ongoing to determine its efficacy in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific structural features, which distinguish it from other similar compounds. Some similar compounds include:
2,2-dimethyl-3-phenylpyrrolidine
3,5-dimethyl-1H-pyrazole derivatives
Other pyrrolidine and pyrazole derivatives
Each of these compounds has its own set of properties and applications, but the presence of both pyrrolidine and pyrazole rings in this compound makes it particularly interesting for research and development.
Propriétés
IUPAC Name |
1-(2,2-dimethyl-3-phenylpyrrolidin-1-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-13-16(14(2)21-20-13)12-18(23)22-11-10-17(19(22,3)4)15-8-6-5-7-9-15/h5-9,17H,10-12H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGHIJQLPMQSCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC(=O)N2CCC(C2(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(1-Methoxycyclopentyl)ethylamino]-2-thiophen-3-ylpropan-2-ol](/img/structure/B6976894.png)
![N-[3-[1-(1-methoxycyclopentyl)ethylamino]propyl]thiophene-2-carboxamide](/img/structure/B6976897.png)
![1-[3-[[(4-Bromo-1,3-thiazol-2-yl)-cyclopropylmethyl]amino]propyl]cyclobutan-1-ol](/img/structure/B6976904.png)
![1-[3-[[1-(4-Methoxyphenyl)-2-pyridin-4-ylethyl]amino]propyl]cyclobutan-1-ol](/img/structure/B6976913.png)
![[6-(Hydroxymethyl)-2,2-dimethylmorpholin-4-yl]-[3-(2-methoxyethoxy)phenyl]methanone](/img/structure/B6976921.png)
![(1-Ethylsulfonylpiperidin-3-yl)-[6-(hydroxymethyl)-2,2-dimethylmorpholin-4-yl]methanone](/img/structure/B6976929.png)
![4-fluoro-N-[2-[3-(hydroxymethyl)-5-methylpiperidin-1-yl]-2-oxoethyl]benzamide](/img/structure/B6976931.png)
![7-Methyl-2-(3,3,5-trimethylcyclohexanecarbonyl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B6976941.png)
![tert-butyl 5-[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B6976942.png)

![tert-butyl N-[2,2-dimethyl-3-[(1-methylpiperidin-4-yl)amino]cyclobutyl]carbamate](/img/structure/B6976967.png)
![2-amino-N-[(4-fluoro-3-methylphenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B6976978.png)
![2-[2-(3,3-Dimethylpiperazine-1-carbonyl)phenoxy]acetamide](/img/structure/B6976980.png)
![[3-(Difluoromethoxy)-5-methylthiophen-2-yl]-(3,3-dimethylpiperazin-1-yl)methanone](/img/structure/B6976984.png)
